molecular formula C6H5F3N2O B2531223 4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 1283721-36-7

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2531223
CAS No.: 1283721-36-7
M. Wt: 178.114
InChI Key: ZBUICJZOWNRIAS-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the ring enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

The synthesis of 4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2,3-dihydropyridazin-3-one and trifluoromethylating agents.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.

    Industrial Production: For large-scale production, the process may involve continuous flow reactors and optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine and other pyridazinone derivatives share structural similarities.

    Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)10-11-5(3)12/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUICJZOWNRIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283721-36-7
Record name 4-methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
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